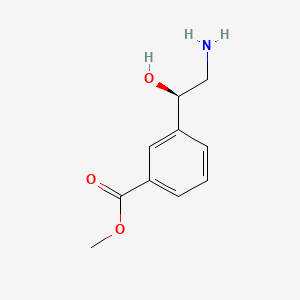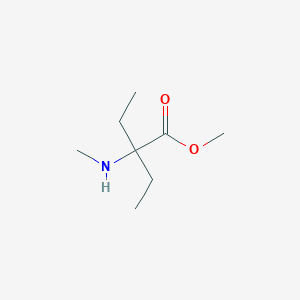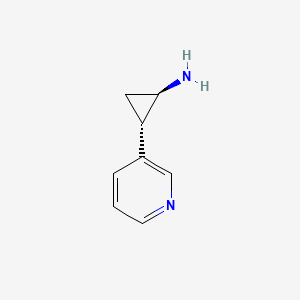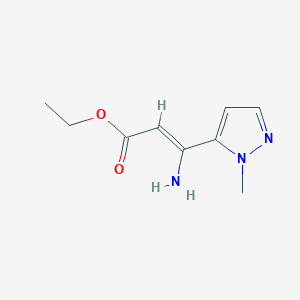
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is a synthetic organic compound that features a pyrazole ring, an amino group, and an acrylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate typically involves the reaction of ethyl acrylate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring and amino group play crucial roles in these interactions, facilitating strong binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Ethyl 3-amino-3-(1H-pyrazol-5-yl)acrylate: Lacks the methyl group on the pyrazole ring.
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)acrylate: The amino group is positioned differently on the pyrazole ring.
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-3-yl)acrylate: The position of the amino group is altered.
Uniqueness
(Z)-Ethyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)acrylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
ethyl (Z)-3-amino-3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)6-7(10)8-4-5-11-12(8)2/h4-6H,3,10H2,1-2H3/b7-6- |
Clé InChI |
XBNPCWAPLJGJFI-SREVYHEPSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C1=CC=NN1C)\N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=NN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


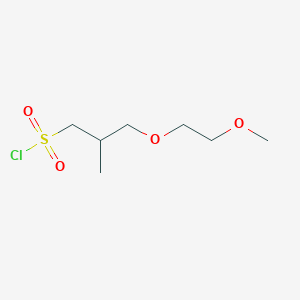
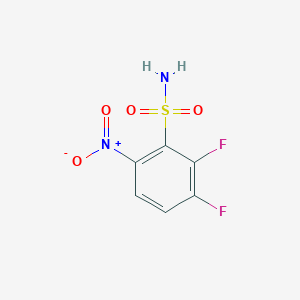

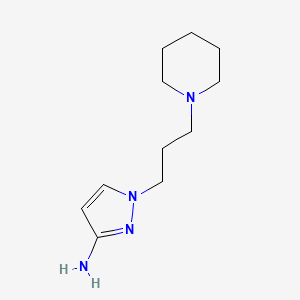
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)

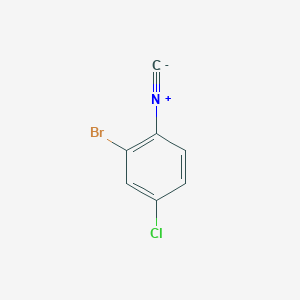

![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)

